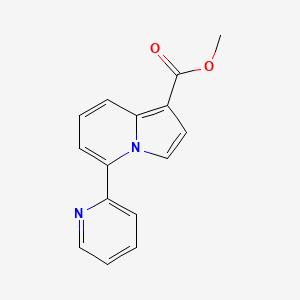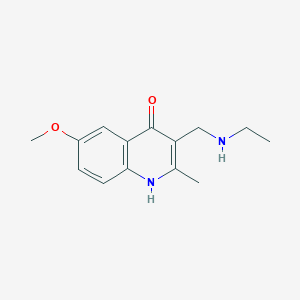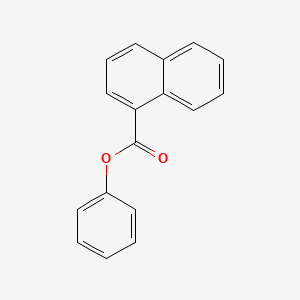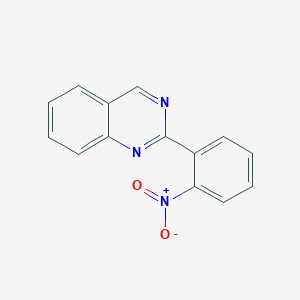
1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene is an organic compound with the molecular formula C9H10BrFO2. This compound is characterized by the presence of a bromomethyl group, a fluorine atom, and two methoxy groups attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene can be synthesized through several methods. One common approach involves the bromomethylation of 5-fluoro-2,3-dimethoxybenzene. This reaction typically uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . The reaction conditions often include heating the mixture to facilitate the formation of the bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance the yield and purity of the product while minimizing the generation of byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives.
Oxidation and Reduction: Products include aldehydes, carboxylic acids, and alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a labeling reagent in biochemical assays.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various substrates. The fluorine atom and methoxy groups can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and selectivity in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)-2,3-dimethoxybenzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
1-(Bromomethyl)-4-fluoro-2,3-dimethoxybenzene: The position of the fluorine atom affects the compound’s reactivity and selectivity.
1-(Chloromethyl)-5-fluoro-2,3-dimethoxybenzene: The chlorine atom provides different reactivity compared to the bromine atom.
Uniqueness
1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene is unique due to the combination of the bromomethyl group, fluorine atom, and methoxy groups. This combination imparts specific electronic and steric properties, making it a valuable intermediate in various chemical syntheses and applications .
Eigenschaften
Molekularformel |
C9H10BrFO2 |
|---|---|
Molekulargewicht |
249.08 g/mol |
IUPAC-Name |
1-(bromomethyl)-5-fluoro-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10BrFO2/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
ZGBBTJYHXAXWMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


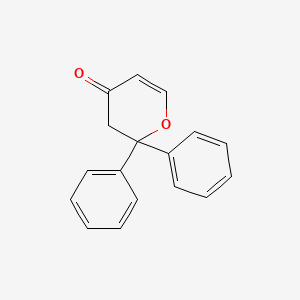
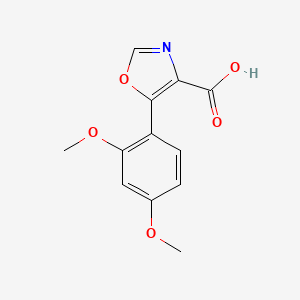


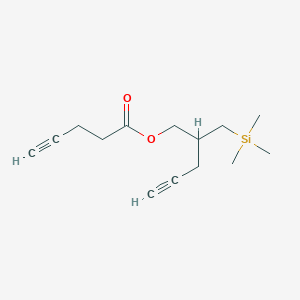


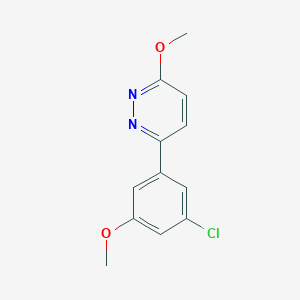
![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B11863318.png)

